molecular formula C16H24N2O2 B8547768 4-Benzylpiperazine-1-carboxylic acid butyl ester

4-Benzylpiperazine-1-carboxylic acid butyl ester

Cat. No.: B8547768
M. Wt: 276.37 g/mol
InChI Key: GZVCWEXQFYYQRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzylpiperazine-1-carboxylic acid butyl ester is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by the presence of a benzyl group attached to the piperazine ring and a butyl ester functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzylpiperazine-1-carboxylic acid butyl ester typically involves the reaction of benzyl chloride with piperazine to form 1-benzylpiperazine. This intermediate is then reacted with butyl chloroformate to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Benzylpiperazine-1-carboxylic acid butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Benzylpiperazine-1-carboxylic acid butyl ester is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Used in the study of enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Benzylpiperazine-1-carboxylic acid butyl ester involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzylpiperazine-1-carboxylic acid butyl ester is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

butyl 4-benzylpiperazine-1-carboxylate

InChI

InChI=1S/C16H24N2O2/c1-2-3-13-20-16(19)18-11-9-17(10-12-18)14-15-7-5-4-6-8-15/h4-8H,2-3,9-14H2,1H3

InChI Key

GZVCWEXQFYYQRJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)N1CCN(CC1)CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-benzyl-piperazine (1.97 ml) and NEt3 (1.9 ml) in DCM (100 ml) was added n-butyl chloroformate (1.47 ml). The mixture was stirred at RT for 2 h. Water was added, the org. phase separated, dried (Na2SO4) and evaporated off to give 3.13 g of a yellow oil.
Quantity
1.97 mL
Type
reactant
Reaction Step One
Name
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
1.47 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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